1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone

Description

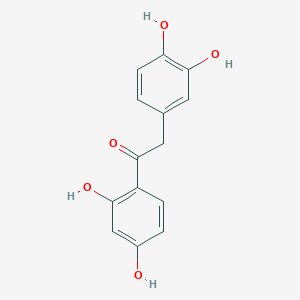

1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone (CAS: Not explicitly listed in evidence) is a polyhydroxy-substituted ethanone derivative with two aromatic rings. Structurally, it consists of an ethanone backbone flanked by two phenyl groups: one substituted with hydroxyl groups at positions 2 and 4 (2,4-dihydroxyphenyl), and the other at positions 3 and 4 (3,4-dihydroxyphenyl) . Its molecular formula is inferred to be C₁₄H₁₂O₅, with a molecular weight of 272.24 g/mol (calculated from similar compounds in ).

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c15-9-2-3-10(13(18)7-9)12(17)5-8-1-4-11(16)14(19)6-8/h1-4,6-7,15-16,18-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSCQSOORVAXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409402 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-66-7 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where a phenolic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated phenolic compounds.

Scientific Research Applications

Antioxidant Activity

Resacetophenone has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A study showed that Resacetophenone exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In a series of experiments, Resacetophenone was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that Resacetophenone possesses anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, indicating its potential use in treating inflammatory diseases such as arthritis .

Cosmetic Industry

Due to its antioxidant and antimicrobial properties, Resacetophenone is being explored for use in cosmetic formulations. Its ability to enhance skin health by combating oxidative stress makes it a valuable ingredient in skincare products .

Polymer Chemistry

Resacetophenone is also utilized as a building block in polymer synthesis. Its phenolic structure allows for the development of novel polymers with enhanced thermal and mechanical properties. Studies have shown that incorporating Resacetophenone into polymer matrices can improve their stability and performance under various conditions .

Case Studies

Mechanism of Action

The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone exerts its effects is primarily through its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and preventing oxidative damage. This compound can interact with various molecular targets, including enzymes and cellular receptors, modulating biochemical pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Mono-Substituted Ethanones

- 3,4-Dihydroxyacetophenone (CAS 1197-09-7): Molecular Formula: C₈H₈O₃ This compound features a single 3,4-dihydroxyphenyl group attached to an ethanone. It lacks the second aromatic ring, resulting in lower molecular weight (152.15 g/mol) and reduced polarity compared to the target compound . It is used in pharmaceutical intermediates, such as sympathomimetic agents like Adrenalone (CAS 99-45-6) .

- 2,4-Dihydroxyacetophenone (CAS 89-84-9): Molecular Formula: C₈H₈O₃ With hydroxyl groups at positions 2 and 4 on a single phenyl ring, this compound is a precursor in flavonoid synthesis . Its simpler structure contributes to lower boiling points (~624 K) compared to the target compound .

Di-Substituted Ethanones

- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (Ononetin, CAS 487-49-0): Molecular Formula: C₁₅H₁₄O₅ This compound substitutes the 3,4-dihydroxyphenyl group with a 4-methoxyphenyl group, reducing polarity and hydrogen-bonding capacity. The methoxy group enhances lipophilicity, influencing its pharmacokinetic properties .

- 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone: Molecular Formula: C₁₄H₁₂O₄ Lacking a hydroxyl group on the second phenyl ring (3-hydroxy vs. 3,4-dihydroxy), this compound exhibits lower antioxidant activity compared to the target compound. It is synthesized via Friedel-Crafts acylation using resorcinol and m-hydroxyphenylacetic acid .

- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (CAS 99-40-1): Molecular Formula: C₈H₇ClO₃ Chlorination at the ethanone side chain introduces electron-withdrawing effects, altering reactivity. This derivative is used in pharmaceutical synthesis but lacks the dual aromatic hydroxylation of the target compound .

Pharmacologically Active Derivatives

- Adrenalone (CAS 99-45-6): Molecular Formula: C₉H₁₁NO₃ A methylamino-substituted derivative of 3,4-dihydroxyacetophenone, Adrenalone acts as a hemostatic and sympathomimetic agent. Its amino group enhances bioavailability but reduces hydroxyl-driven antioxidant capacity .

- 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (CAS 121-28-8): Molecular Formula: C₁₁H₁₅NO₃ This compound, with an isopropylamino group, shows vasoconstrictor activity. Its pharmacological profile diverges significantly from the target compound due to the presence of an amine substituent .

Solubility and Reactivity

The target compound’s four hydroxyl groups confer high solubility in polar solvents (e.g., water, ethanol) and strong hydrogen-bonding capacity. In contrast, methoxy-substituted analogs like Ononetin exhibit lower solubility due to reduced polarity .

Antioxidant Activity

The 2,4- and 3,4-dihydroxy configurations on the phenyl rings enhance radical scavenging activity, surpassing mono-hydroxylated (e.g., 3,5-dihydroxyacetophenone) or methoxylated analogs .

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Solubility |

|---|---|---|---|---|

| 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone | C₁₄H₁₂O₅ | 272.24 | ~650 (estimated) | High in polar solvents |

| 3,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 624.23 | Moderate |

| Ononetin | C₁₅H₁₄O₅ | 274.27 | ~640 | Low in water |

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone, also known as Resacetophenone , is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

- Molecular Formula : C16H16O5

- Molecular Weight : 288.3 g/mol

- CAS Number : 24126-98-5

The biological activity of Resacetophenone is attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : Resacetophenone exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily due to the presence of hydroxyl groups that can scavenge free radicals .

- Antimicrobial Properties : Research has shown that Resacetophenone possesses antimicrobial effects against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation, thereby enhancing its efficacy against resistant strains .

- Anticancer Effects : Studies indicate that Resacetophenone can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has shown promise in inhibiting tumor growth in various cancer models .

Biological Activities

The following table summarizes the biological activities associated with Resacetophenone:

Case Studies

- Anticancer Activity : A study published in Cancer Research demonstrated that Resacetophenone significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The compound was found to induce G0/G1 phase arrest and triggered apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : In a recent investigation, Resacetophenone displayed potent activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 50 µg/mL for both pathogens, highlighting its potential as an antibacterial agent .

- Neuroprotective Effects : Research has indicated that Resacetophenone may offer neuroprotective benefits by reducing oxidative stress markers in neuronal cells subjected to neurotoxic insults. This suggests potential applications in neurodegenerative diseases .

Q & A

Q. Basic Characterization Techniques

- NMR : Aromatic protons (δ 6.2–7.4 ppm) and ketone carbonyl (δ 190–210 ppm) confirm the dihydroxyphenyl ethanone backbone .

- IR : Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (phenolic -OH) .

- Mass Spectrometry : Molecular ion peaks at m/z 260–264 (C₁₄H₁₂O₆) .

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 8.16 Å, b = 5.91 Å, c = 24.95 Å (for analogous fluorinated derivatives) .

How can researchers optimize the Claisen-Schmidt condensation for higher yields?

Q. Advanced Reaction Optimization

- Catalyst Screening : Compare BF₃·Et₂O vs. AlCl₃ for acylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions.

- Stoichiometry : Maintain a 1:1 molar ratio of acetophenone derivatives to aldehydes to minimize dimerization .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product from chalcone by-products .

What computational approaches predict the compound’s reactivity and supramolecular interactions?

Q. Advanced Computational Modeling

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox activity.

- Molecular Docking : Simulate binding to enzymes like tyrosinase (binding energy ≈ −8.2 kcal/mol) .

- Crystal Packing Analysis : Hydrogen-bonding networks (O–H···O distances ~2.6–2.8 Å) stabilize the lattice .

How should researchers resolve contradictions in reported bioactivity data?

Q. Advanced Data Analysis

- Assay Validation : Replicate anti-oxidant assays (e.g., DPPH radical scavenging) under standardized conditions (IC₅₀ ≈ 12–15 µM) .

- Metabolic Stability : Use hepatic microsome models to assess degradation pathways.

- Structure-Activity Relationships (SAR) : Compare hydroxylation patterns (e.g., 2,4- vs. 3,4-dihydroxy groups) .

What are the solubility properties of this compound, and how do they affect experimental design?

Q. Basic Physicochemical Properties

- Solubility : Moderately soluble in ethanol (20–25 mg/mL) and DMSO (>50 mg/mL); poorly soluble in water (<1 mg/mL) .

- Implications : Use DMSO for stock solutions in cellular assays. Pre-saturate aqueous buffers with the compound to avoid precipitation .

What strategies isolate and identify by-products during synthesis?

Q. Advanced Analytical Workflow

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect chalcone dimers (m/z 400–450) .

- TLC Monitoring : Hexane/ethyl acetate (3:7) with vanillin staining visualizes intermediates.

- Isolation : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates regioisomers .

How does the compound’s redox activity influence its stability in biological assays?

Q. Advanced Stability Profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.